1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine
Description
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a sulfonamide derivative featuring a piperidine ring linked to a substituted benzene ring via a sulfonyl group. The benzene ring is functionalized with bromine and fluorine at positions 5 and 2, respectively. The compound is synthesized via sulfonylation of piperidine using 5-bromo-2-fluorobenzenesulfonyl chloride, a reaction analogous to methods described for related sulfonamides . Its stability and reactivity are influenced by the electron-withdrawing nature of bromine and fluorine, which enhance the electrophilicity of the sulfonyl group and stabilize intermediates during synthesis .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGVIDXDGBGGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and piperidine.
Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a sulfonyl chloride reagent to form 5-bromo-2-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate then reacts with piperidine in the presence of a base, such as triethylamine, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Electronic Effects: Fluorine at position 2 (ortho to sulfonyl) increases the electron-withdrawing effect, stabilizing the sulfonamide intermediate during synthesis compared to non-fluorinated analogs .
Pharmacophore and Conformational Analysis
- Conformational Flexibility : Piperidine sulfonamides adopt stable chair conformations, with substituents influencing ring puckering. The target compound’s fluorine and bromine substituents may restrict rotation around the sulfonyl-piperidine bond, favoring specific bioactive conformations .
- Pharmacophore Fit : Analogs with hydrophobic substituents (e.g., 4-methyl groups) exhibit better fit into hydrophobic cavities near helices α4/α5 in S1R ligands. The target compound’s halogens may instead engage in halogen bonding with polar residues .
Biological Activity
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a sulfonyl piperidine derivative notable for its potential applications in medicinal chemistry and biological research. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a bromine and fluorine-substituted benzene ring. Its unique structure allows it to engage in various biological interactions, making it a candidate for drug development and other therapeutic applications.
Molecular Formula: C11H13BrFNO2S
Molecular Weight: 322.19 g/mol
InChI Key: InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-7-14)6-3/h4-5,7H,3,6,8H2,1-2H3
The compound is synthesized through a series of chemical reactions, primarily involving sulfonylation and nucleophilic substitution of 5-bromo-2-fluorobenzene with piperidine. This synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice (commonly dimethylformamide or tetrahydrofuran) to enhance yield and purity .
The biological activity of this compound can be attributed to its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine atoms may enhance the compound's binding affinity and specificity towards certain biological targets .
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity: The compound has shown potential against various bacterial strains, likely due to its ability to interfere with bacterial enzyme functions .
- Enzyme Inhibition: It has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Antitumor Activity: Similar compounds have demonstrated anticancer properties, suggesting that this compound may also possess antitumor effects .
- Antiviral Properties: Emerging studies suggest that derivatives of piperidine may exhibit antiviral activity, particularly against RNA viruses .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of piperidine derivatives, including this compound. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, highlighting its potential as an antibacterial agent.
Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit AChE activity in vitro. The results showed a dose-dependent inhibition pattern, suggesting that the sulfonyl moiety plays a critical role in enzyme interaction.
Data Summary
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